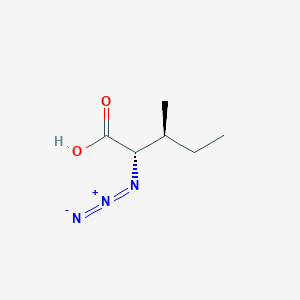

(2s,3s)-2-Azido-3-methylpentanoic acid

Description

Contextualization as an Unnatural Amino Acid Analog and its Significance in Bioorthogonal Chemistry

Unnatural amino acids (UAAs) are amino acid analogs that are not among the 20 common protein-coding amino acids. Their incorporation into biological systems or synthetic molecules allows for the introduction of novel chemical functionalities. (2S,3S)-2-Azido-3-methylpentanoic acid is a prime example of a UAA, where the typical amino group of isoleucine is replaced by an azido (B1232118) group. nih.govmyskinrecipes.com This substitution is the key to its significance in bioorthogonal chemistry.

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. springernature.com The azide (B81097) group is a cornerstone of this field because it is nearly absent in biological systems and exhibits highly specific reactivity. wikipedia.org This allows chemists to "click" other molecules onto the azido-acid with high precision. The primary bioorthogonal reactions involving azides are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and popular "click chemistry" reaction that joins an azide with an alkyne to form a stable triazole linkage. nih.govpeptide.com While effective, its application in living cells can be limited by the toxicity of the copper catalyst. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a toxic catalyst by using a strained, highly reactive alkyne (like DBCO). It is a key method for labeling molecules in living organisms. nih.govjenabioscience.com

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered phosphine (B1218219) molecule, forming a stable amide bond. wikipedia.org

Through these reactions, this compound and other azido-amino acids can be used to attach probes, drugs, or imaging agents to proteins and other biomolecules with high specificity. myskinrecipes.com This has enabled detailed studies of protein structure and function and the development of targeted therapeutics.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 159407-40-6 | myskinrecipes.comachemblock.comnih.gov |

| Molecular Formula | C₆H₁₁N₃O₂ | myskinrecipes.comachemblock.comnih.gov |

| Molecular Weight | 157.17 g/mol | myskinrecipes.comachemblock.comnih.gov |

| IUPAC Name | This compound | achemblock.comnih.gov |

| SMILES | CCC@HC@@HO)N=[N+]=[N-] | achemblock.comnih.gov |

Evolution of Azido-Amino Acid Research and its Interdisciplinary Impact

The study of azido-amino acids has evolved significantly, driven by their utility as versatile chemical tools. researchgate.net Initially explored as synthetic intermediates in peptide chemistry, their role expanded dramatically with the advent of bioorthogonal chemistry in the early 2000s. peptide.com The development of the CuAAC reaction by Sharpless and Meldal marked a turning point, providing a robust method for bioconjugation that propelled azido-amino acids to the forefront of chemical biology. nih.gov

Research has since focused on optimizing the synthesis of various azido-amino acids and their protected forms (e.g., Fmoc and Boc derivatives) for seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. iris-biotech.denih.govcam.ac.uk This allows for the precise, site-specific incorporation of an azide "handle" into a peptide sequence. iris-biotech.de

The impact of this research is highly interdisciplinary, bridging organic synthesis, chemical biology, medicinal chemistry, and materials science. researchgate.net

Medicinal Chemistry: Azido-amino acids are crucial for constructing antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that targets cancer cells. They are also used to create peptide-based drugs with improved stability and function. bohrium.comthieme-connect.com

Chemical Biology & Proteomics: These compounds are used to label newly synthesized proteins within cells, a technique known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). nih.govpitt.edu This allows researchers to track protein synthesis, localization, and interactions in real-time, providing insights into cellular dynamics and disease. jenabioscience.comrsc.org The azide group can also serve as an infrared probe to study protein structure and hydration.

Materials Science: The specific and efficient nature of the click reaction allows azido-functionalized peptides to be attached to surfaces, polymers, and nanoparticles, creating novel biomaterials with tailored properties. nih.gov

The continued development of new azido-amino acids and bioorthogonal reaction methods promises to further expand their applications, enabling more sophisticated investigations and manipulations of biological systems. researchgate.net

Table 2: Key Applications of Azido-Amino Acids in Research

| Application Area | Description | Key Bioorthogonal Reaction(s) |

|---|---|---|

| Site-Specific Protein Modification | Introduction of an azide handle into a protein's sequence allows for precise attachment of fluorescent dyes, drugs, or other molecules. | CuAAC, SPAAC, Staudinger Ligation |

| Antibody-Drug Conjugates (ADCs) | Enables the creation of homogenous ADCs with a defined drug-to-antibody ratio, improving safety and efficacy. | CuAAC, SPAAC |

| Protein Structure & Dynamics Studies | The azide group acts as a vibrational probe (IR spectroscopy) to report on the local environment within a protein. | N/A (Spectroscopic Use) |

| Metabolic Labeling (e.g., BONCAT) | Cell-permeable azido-amino acids are incorporated into proteins during translation, allowing for the study of newly synthesized proteomes. nih.govjenabioscience.com | CuAAC, SPAAC |

| Peptide Cyclization & Stapling | Used to create cyclic or "stapled" peptides with constrained structures, often leading to higher stability and bioactivity. peptide.com | CuAAC, SPAAC |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-azido-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-3-4(2)5(6(10)11)8-9-7/h4-5H,3H2,1-2H3,(H,10,11)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVNRYQHRHOJFD-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468276 | |

| Record name | (2s,3s)-2-azido-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159407-40-6 | |

| Record name | (2s,3s)-2-azido-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2s,3s 2 Azido 3 Methylpentanoic Acid and Its Precursors

Stereoselective Synthesis Strategies for Chiral Azido-Carboxylic Acids

The primary challenge in synthesizing (2S,3S)-2-azido-3-methylpentanoic acid lies in the precise installation of the azido (B1232118) group at the C-2 position while retaining the original (S,S) configuration of the L-isoleucine backbone. Various stereoselective strategies have been developed for the synthesis of α-azido carboxylic acids, which can be adapted for this specific target.

Chiral Auxiliary Approaches for Enantiomerically Pure α-Azido Carboxylic Acid Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry in asymmetric reactions. In this approach, a chiral molecule (the auxiliary) is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations, aldol (B89426) reactions, and aminations. For the synthesis of α-azido acids, an N-acyloxazolidinone can be enolized, and the resulting enolate can be reacted with an electrophilic azide (B81097) source. The steric bulk of the oxazolidinone substituent directs the approach of the electrophile, leading to a highly diastereoselective reaction.

Another sophisticated approach involves the use of chiral nickel(II) complexes to catalyze direct and asymmetric aldol-like reactions of N-azidoacetyl thioimides with various electrophiles. researchgate.net For instance, the reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a chiral [Tol-BINAP]Ni(II) complex, yields anti-α-azido-β-hydroxy adducts with outstanding stereocontrol. acs.org While not directly demonstrated on a β-methyl precursor, this methodology highlights the potential of chiral metal complexes to control the stereochemistry of C-C bond formation adjacent to an azido group, a principle applicable to building the isoleucine framework.

| Chiral Auxiliary/Catalyst | Reaction Type | Key Feature | Typical Diastereomeric Ratio (d.r.) |

| Evans' Oxazolidinones | Electrophilic Azidation | Steric hindrance directs the approach of the azide source to the enolate. | >95:5 |

| [Tol-BINAP]Ni(II) Complex | Asymmetric Aldol Reaction | Catalyzes reaction between N-azidoacetyl thioimide and aldehydes. | High anti-selectivity |

| (i-Pr)-Pybox-Ni(II) Complex | Negishi Cross-Coupling | Used for enantiopure α-chiral amide synthesis from α-bromo amides. | High enantioselectivity |

Nucleophilic Azide Displacement Reactions from Stereodefined Hydroxy or Halogenated Precursors

A common and direct route to α-azido acids is the nucleophilic substitution (SN2) reaction, where an azide salt displaces a leaving group at the α-carbon of a carboxylic acid derivative. This method's success hinges on the availability of enantiomerically pure precursors with a suitable leaving group, such as a halogen or a sulfonate ester, at the C-2 position. The reaction typically proceeds with a complete inversion of stereochemistry.

A direct synthesis of a mixture of (2R/S, 3S)-2-azido-3-methylpentanoic acid has been documented starting from an L-isoleucine-derived trichloro intermediate. electronicsandbooks.com In this procedure, the precursor is treated with sodium azide in a solution of 1,2-dimethoxyethane (B42094) and water. The azide anion displaces a leaving group at the C-2 position to yield the desired product. electronicsandbooks.com Although this specific reported synthesis resulted in a diastereomeric mixture at the C-2 center, it confirms the viability of the azide displacement pathway. electronicsandbooks.com

To achieve a stereospecific synthesis of the (2S,3S) isomer, one would ideally start with a precursor of the opposite (2R,3S) configuration, such as (2R,3S)-2-bromo-3-methylpentanoic acid. The SN2 reaction with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) would lead to the desired (2S,3S)-azido product via Walden inversion.

The precursor, α-bromo-β-methylpentanoic acid, can be prepared from (2S,3S)-2-hydroxy-3-methylpentanoic acid or directly from L-isoleucine via diazotization in the presence of bromide ions. Alternatively, the Hell-Volhard-Zelinskii reaction can be used to brominate the α-position of 3-methylpentanoic acid, followed by resolution to isolate the desired stereoisomer. libretexts.org The α-bromo acid is a highly useful intermediate as the adjacent carbonyl group activates the α-carbon for SN2 displacement. libretexts.org

| Precursor | Reagents | Solvent | Key Transformation | Stereochemical Outcome |

| (2R,3S)-2-Bromo-3-methylpentanoic acid ester | Sodium Azide (NaN3) | DMF, Acetonitrile (B52724) | SN2 Displacement of Bromide | Inversion (yields 2S,3S) |

| (2S,3S)-2-Hydroxy-3-methylpentanoic acid ester | 1. MsCl or TsCl, base 2. NaN3 | THF, DMF | Conversion of OH to OMs/OTs, then SN2 displacement | Inversion (yields 2R,3S) |

| L-Isoleucine-derived trichloro compound | NaN3, NaOH | H2O, DME | Azide Displacement | Diastereomeric mixture (2R/S, 3S) electronicsandbooks.com |

| (2R,3S)-2-Triflyloxy-γ-lactone | Sodium Azide (NaN3) | DMF | SN2 Displacement of Triflate | Inversion (kinetic product) rsc.org |

Radical Functionalization of Unsaturated Amino Acid Derivatives

Radical-mediated reactions offer an alternative pathway for introducing azide functionality. One such method is the radical hydroazidation of an unsaturated precursor. This approach is particularly useful for modifying the side chains of amino acids.

For a precursor derived from isoleucine, this would first require the introduction of a carbon-carbon double bond. Research has shown that isoleucine derivatives can undergo dehydrogenation to form a mixture of unsaturated regioisomers. nih.gov These olefin intermediates are then susceptible to anti-Markovnikov radical addition. By employing a radical initiator in the presence of an azide source (e.g., NaN3), an azidyl radical can be generated, which adds to the double bond. The resulting carbon-centered radical is then quenched by a hydrogen atom donor. nih.govacs.org

This method allows for the functionalization of the amino acid side chain, producing, for example, a γ-azido or δ-azido isoleucine analogue, rather than the α-azido target of this article. nih.gov However, it represents a powerful strategy for creating novel azido-amino acid derivatives with the azide group positioned at sites not accessible through traditional nucleophilic substitution at the α-carbon. acs.org

Transformations from Stereodefined (2S,3S)-2-Hydroxy-3-methylpentanoic Acid Derivatives

(2S,3S)-2-Hydroxy-3-methylpentanoic acid is a readily available chiral precursor, often derived from L-isoleucine by diazotization followed by hydrolysis. This α-hydroxy acid can be converted to the desired α-azido acid through a two-step sequence involving activation of the hydroxyl group followed by nucleophilic displacement, or through a one-pot procedure like the Mitsunobu reaction.

In the two-step approach, the hydroxyl group is first converted into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf), by reacting the corresponding α-hydroxy ester with tosyl chloride, mesyl chloride, or triflic anhydride, respectively, in the presence of a base. This sulfonate ester is then subjected to an SN2 reaction with sodium azide, which displaces the leaving group with inversion of configuration. To obtain the (2S,3S)-azido product, this sequence must start with the (2R,3S)-hydroxy precursor.

The Mitsunobu reaction provides a more direct method for converting a secondary alcohol into an azide with inversion of configuration. organic-chemistry.org In this reaction, the α-hydroxy ester is treated with triphenylphosphine (B44618) (PPh3), a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a source of azide, typically hydrazoic acid (HN3) or trimethylsilyl (B98337) azide (TMSN3). researchgate.netorganic-chemistry.orgresearchgate.net The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the azide nucleophile in a clean SN2 process. Starting from (2R,3S)-2-hydroxy-3-methylpentanoic acid ester, this reaction would stereospecifically yield the (2S,3S)-2-azido ester.

Protecting Group Strategies for Azido and Carboxyl Functionalities in Complex Syntheses

In multi-step syntheses, particularly in peptide chemistry, the reactive carboxyl and azido groups must be appropriately protected to prevent unwanted side reactions. The choice of protecting groups is governed by the principles of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others. nih.gov

Carboxyl Group Protection: The carboxyl group of this compound is typically protected as an ester. The choice of ester depends on the desired deprotection conditions.

Methyl or Ethyl Esters: These are simple and stable protecting groups, typically removed by saponification with a base (e.g., LiOH, NaOH) in an aqueous solvent mixture. These conditions are generally compatible with the azide functionality.

Benzyl (B1604629) (Bn) Esters: Removed by catalytic hydrogenolysis (e.g., H2 over a palladium catalyst). This method is highly effective but can also reduce the azide group to an amine. Therefore, it is not a suitable strategy if the azide needs to be preserved.

tert-Butyl (tBu) Esters: These are robust protecting groups that are cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA). This strategy is orthogonal to many other protecting groups and is widely used in solid-phase peptide synthesis. The azide group is stable to TFA.

Azido Group Protection: The azide group itself is relatively stable and often does not require protection. It is inert to many common reagents used in peptide synthesis, including carbodiimide (B86325) coupling agents and the basic conditions used for Fmoc group removal. However, it is sensitive to reducing agents. If a reduction step is required elsewhere in the molecule (e.g., removal of a Cbz or benzyl group), the azide will be converted to an amine. In such cases, the synthesis must be planned so that the azide is introduced after any reductive steps, or alternative, non-reductive protecting group strategies must be employed for other functionalities.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and stereochemical purity in the synthesis of this compound requires careful optimization of reaction conditions, particularly for the key azide displacement step.

Solvent: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are preferred because they effectively solvate the cation (e.g., Na+) of the azide salt while leaving the azide anion relatively unsolvated and highly nucleophilic. The use of DMF has been shown to be effective for azide displacement reactions. nih.gov

Temperature: The reaction temperature influences both the rate of reaction and the potential for side reactions. For SN2 reactions, moderately elevated temperatures (e.g., 50-80 °C) are often used to ensure a reasonable reaction rate, especially with sterically hindered substrates. nih.gov However, excessively high temperatures can promote elimination (E2) side reactions, especially with secondary leaving groups, leading to the formation of unsaturated byproducts and reduced yields. For the synthesis described from a trichloro precursor, the reaction was conducted at room temperature after initial cooling, suggesting that with a sufficiently reactive substrate, harsh conditions are not necessary. electronicsandbooks.com

Reagent Stoichiometry: An excess of the azide salt (typically 1.5 to 3 equivalents) is commonly used to drive the substitution reaction to completion. The concentration of the reagents can also play a role; higher concentrations may increase the reaction rate but can also lead to solubility issues or an increase in bimolecular side reactions.

Purity of Starting Materials: The stereochemical purity of the final product is directly dependent on the enantiomeric and diastereomeric purity of the starting material (e.g., the α-bromo or α-hydroxy precursor). Therefore, rigorous purification of the precursor is essential for obtaining an enantiomerically pure final product.

By systematically adjusting these parameters—solvent polarity, temperature, reaction time, and reagent stoichiometry—the synthesis can be optimized to maximize the yield of the desired this compound while minimizing the formation of elimination byproducts and preventing racemization or epimerization at the chiral centers.

Enantiomeric Purity and Diastereoselectivity Control in Asymmetric Syntheses

The synthesis of this compound, a compound with two contiguous stereocenters, demands precise control over both enantiomeric purity and diastereoselectivity. The desired (2S,3S) configuration corresponds to the anti diastereomer, analogous to the structure of L-isoleucine. Methodologies for achieving this high level of stereocontrol typically rely on well-established asymmetric synthesis strategies, including the use of chiral auxiliaries, substrate-controlled reactions, and diastereoselective electrophilic azidation of chiral enolates.

A key challenge is the simultaneous setting of the stereochemistry at both the C2 and C3 positions. The relative anti configuration between the azido group at C2 and the methyl group at C3 is crucial. High diastereomeric excess (de) and enantiomeric excess (ee) are paramount for the compound's utility as a chiral building block.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for establishing the (2S,3S) stereochemistry is through the use of chiral auxiliaries, such as the Evans oxazolidinones. wikipedia.orgharvard.edu This strategy involves the attachment of a propionyl group to a chiral auxiliary, followed by a highly diastereoselective alkylation or aldol condensation to set the C3 stereocenter.

The general approach proceeds as follows:

Acylation: An Evans-type oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is acylated with propionyl chloride to form an N-propionyl imide.

Enolate Formation: The imide is treated with a base like lithium diisopropylamide (LDA) to generate a conformationally rigid Z-enolate. The chiral auxiliary effectively shields one face of the enolate.

Diastereoselective Alkylation: The enolate is then reacted with an electrophile. For the synthesis of the 3-methylpentanoic acid backbone, a diastereoselective aldol reaction with acetaldehyde (B116499) would set the required stereochemistry at the C3 position. The steric hindrance from the auxiliary directs the incoming electrophile to the opposite face, leading to a high degree of diastereoselectivity.

Azide Introduction and Cleavage: Subsequent functional group manipulation would be required to convert the hydroxyl group from the aldol reaction into the azide at the C2 position, often via mesylation and S(_N)2 displacement with an azide source. Finally, the chiral auxiliary is cleaved under mild conditions to yield the desired azido acid precursor.

This method is well-documented to provide exceptionally high levels of diastereoselectivity, often exceeding 95% de.

Diastereoselective Azidation of Chiral Enolates

Another powerful strategy involves the direct electrophilic azidation of a chiral enolate. This approach is particularly effective when the substrate already contains the C3 stereocenter. Research on analogous systems, such as the synthesis of amino acid precursors, has demonstrated the efficacy of this method.

In a relevant study, the lithium enolate of a tert-butyl ester containing a chiral N-benzyl-N-α-methylbenzylamino group at the C3 position was aminated using trisyl azide. rsc.org This reaction proceeded with high diastereoselectivity to furnish the corresponding anti-2-azido-3-amino ester. The chiral amine substituent directs the approach of the electrophilic azide source, leading to the preferential formation of the (2S,3S) product. This methodology highlights how an existing stereocenter can effectively control the stereochemical outcome of a subsequent reaction at an adjacent position.

The amination of the lithium (E)-enolate of tert-butyl (3S,αS)-3-N-benzyl-N-α-methylbenzylaminobutanoate with trisyl azide yielded the (2S,3S,αS)-anti-2-azido-3-amino ester with a diastereomeric excess greater than 95%. rsc.org This precursor can then be deprotected to yield the final acid.

| Method | Chiral Source | Key Step | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric Aldol Reaction | Typically >95% | Typically >99% | wikipedia.orgharvard.edu |

| Substrate Control | (3S)-Chiral Amine | Electrophilic Azidation | >95% | >99% (based on starting material) | rsc.org |

This table presents typical results for well-established methodologies analogous to the synthesis of this compound.

The successful synthesis of the target compound with high stereochemical purity relies on these robust and predictable asymmetric methodologies. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis. Both the chiral auxiliary and substrate-controlled approaches have proven to be highly effective in delivering products with the specific anti-(2S,3S) configuration required.

Chemical Reactivity and Derivatization of 2s,3s 2 Azido 3 Methylpentanoic Acid

Bioorthogonal Ligation Strategies Employing the Azide (B81097) Moiety

The azide group of (2S,3S)-2-azido-3-methylpentanoic acid is chemically orthogonal to the functional groups typically found in biological systems, making it an ideal participant in bioorthogonal ligation reactions. wikipedia.org These reactions proceed with high selectivity and efficiency under mild, aqueous conditions, allowing for the precise chemical modification of biomolecules in complex environments. springernature.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of click chemistry, facilitating the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. organic-chemistry.org This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups. nih.gov In the context of this compound, the CuAAC reaction enables its conjugation to alkyne-modified molecules, such as peptides, proteins, or small-molecule probes.

The reaction is typically carried out in aqueous or mixed aqueous-organic solvent systems at room temperature. A source of copper(I) is essential for catalysis, which can be introduced directly as a Cu(I) salt (e.g., CuBr or CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.gov The presence of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. The presence of a carboxylic acid has also been shown to promote all three key steps in the catalytic cycle of CuAAC. nih.govresearchgate.net

| Parameter | Condition | Reference |

| Reactants | This compound derivative, Terminal alkyne | myskinrecipes.com |

| Catalyst | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | nih.gov |

| Ligand | Optional (e.g., TBTA) | General CuAAC knowledge |

| Solvent | Aqueous or mixed aqueous/organic | organic-chemistry.org |

| Temperature | Room temperature | organic-chemistry.org |

| Product | 1,4-disubstituted 1,2,3-triazole | organic-chemistry.org |

This table represents typical conditions for CuAAC reactions and can be adapted for derivatives of this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Click Reactions

A significant advancement in bioorthogonal chemistry has been the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst. wikipedia.org This reaction utilizes a strained cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide under physiological conditions. The driving force for this reaction is the relief of ring strain in the cyclooctyne upon forming the more stable triazole ring. organic-chemistry.org

The steric hindrance at the α-position of this compound can influence the kinetics of SPAAC. Studies on the reactivity of primary, secondary, and tertiary azides with different cyclooctynes, such as the sterically non-demanding bicyclo[6.1.0]nonyne (BCN) and the more sterically demanding dibenzocyclooctyne (DIBO), have shown that while primary and secondary azides react readily with both, tertiary azides show significantly reduced reactivity with the more hindered cyclooctyne. nih.gov As an α-substituted azide, the reactivity of this compound derivatives in SPAAC would be an important consideration in the design of bioconjugation experiments.

| Cyclooctyne Type | General Reactivity Trend with Sterically Hindered Azides | Reference |

| Non-demanding (e.g., BCN) | Less sensitive to steric hindrance | nih.gov |

| Demanding (e.g., DIBO, ADIBO) | Significantly slower reaction rates | nih.gov |

This table illustrates the general impact of cyclooctyne structure on SPAAC with sterically hindered azides.

Staudinger Ligation and its Variations for this compound Conjugation

The Staudinger ligation is another powerful bioorthogonal reaction that forms a stable amide bond from the reaction of an azide with a specifically engineered phosphine (B1218219). nih.gov The classical Staudinger reaction involves the reduction of an azide to an amine by a triarylphosphine. nih.gov In the Staudinger ligation, the phosphine reagent contains an electrophilic trap (typically an ester) that intercepts the intermediate aza-ylide, leading to the formation of an amide linkage. researchgate.net

A "traceless" variant of the Staudinger ligation has been developed where the phosphine oxide byproduct is not incorporated into the final product, which is highly desirable for the synthesis of native peptide bonds. organic-chemistry.org This reaction has been successfully used to ligate peptides, where a peptide fragment with a C-terminal phosphinothioester is coupled to a peptide with an N-terminal α-azido acid. organic-chemistry.orgnih.gov This methodology is particularly relevant for the incorporation of this compound into peptidic structures, as it allows for the formation of a native amide bond at a non-glycyl residue. nih.gov Importantly, the Staudinger ligation has been shown to proceed without racemization at the α-carbon of the azido (B1232118) acid. nih.gov

Selective Modification of the Carboxyl Group for Ester and Amide Formation

The carboxyl group of this compound offers another site for chemical modification, primarily through the formation of esters and amides. These reactions are fundamental in organic synthesis and are crucial for creating derivatives with altered solubility, reactivity, and biological activity.

Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), or reaction with alkyl halides in the presence of a base, can be employed. For more sensitive substrates, milder conditions involving coupling agents can be used. Recent developments have also explored radical-mediated C(sp³)–H esterification, although this is less common for direct esterification of a carboxylic acid. acs.org

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. growingscience.com Direct condensation of the carboxylic acid with an amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated using a coupling reagent. A wide array of such reagents is available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.govresearchgate.net The choice of coupling reagent and reaction conditions can be tailored to the specific amine and the desired product. For instance, the use of EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient amines. nih.gov

Integration into Peptidic Architectures through Peptide Bond Formation

As an unnatural amino acid, this compound can be incorporated into peptide chains to introduce unique functionalities and structural constraints. nih.goveurpepsoc.com This is typically achieved using solid-phase peptide synthesis (SPPS), a robust methodology that allows for the stepwise assembly of a peptide chain on an insoluble resin support. nih.govsigmaaldrich.com

In the context of Fmoc-based SPPS, the amino group of the incoming amino acid is protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base before the next coupling step. nih.gov The carboxylic acid of the incoming amino acid is activated to facilitate peptide bond formation. The azide group of this compound is stable to the conditions of Fmoc-based SPPS. nih.gov However, it has been reported that peptides with an N-terminal α-azidoaspartate can undergo elimination of the azide ion under the basic conditions used for Fmoc deprotection, a consideration that may be relevant depending on the peptide sequence. nih.gov

The integration of this compound into a peptide sequence can be accomplished by preparing the corresponding Fmoc-protected derivative and using standard coupling protocols. For instance, in the total synthesis of Muraymycin A1, a related amino acid, (2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, was coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N-hydroxysuccinimide (NHS), and N-methylmorpholine (NMM) in a DMF-water solvent system. acs.org Similar conditions could be adapted for the azido-containing analogue.

| Reagent/Method | Function in Peptide Synthesis | Reference |

| Solid-Phase Support (Resin) | Anchors the growing peptide chain | nih.gov |

| Fmoc protecting group | Protects the α-amino group | nih.gov |

| Coupling reagents (e.g., EDC, HOBt) | Activate the carboxyl group for amide bond formation | nih.gov |

| Cleavage Cocktail (e.g., TFA-based) | Releases the final peptide from the resin | nih.gov |

This table summarizes key components and their roles in solid-phase peptide synthesis for incorporating non-canonical amino acids.

The resulting azido-functionalized peptides can then be further modified using the bioorthogonal ligation strategies discussed in section 3.1, allowing for the site-specific attachment of labels, crosslinkers, or other molecules of interest.

Applications in Peptide and Protein Engineering

Site-Specific Labeling and Bioconjugation of Peptides and Proteins with (2S,3S)-2-Azido-3-methylpentanoic Acid Derivatives

The azide (B81097) group of this compound is a key feature for site-specific labeling and bioconjugation. This bioorthogonal functional group does not react with native biological functionalities, allowing for highly selective chemical modifications. The primary method for leveraging this azide handle is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". nih.govnih.govnih.gov

Once incorporated into a peptide or protein, the azido (B1232118) acid derivative provides a specific location for attaching a variety of molecules, such as:

Fluorophores: For fluorescence imaging and tracking of proteins in vitro and in vivo. nih.gov

Positron Emission Tomography (PET) Tracers: For non-invasive imaging in living organisms. nih.gov

Drug Molecules: To create antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios.

Biotin Tags: For affinity purification and detection of proteins.

This site-specific approach overcomes the limitations of traditional labeling methods that target naturally occurring amino acids like lysine (B10760008) or cysteine, which often result in heterogeneous mixtures of conjugates with compromised performance. nih.govnih.gov By precisely controlling the location of the modification, researchers can create homogeneous populations of protein conjugates with optimized properties for diagnostic and therapeutic applications. nih.gov

Incorporation into Synthetic Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains using Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. kennesaw.edu In SPPS, a peptide chain is assembled sequentially while one end is attached to a solid polymer support. nih.govpeptide.com The process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid until the desired sequence is complete. kennesaw.edupeptide.com

The incorporation of an azido-amino acid like this compound follows the standard SPPS workflow. The azido acid, with its alpha-amino group temporarily protected, is activated and coupled to the free amine of the growing peptide chain on the resin. The azide group is stable to the conditions used in the most common SPPS strategies, allowing for its seamless integration into the peptide sequence. csic.es

Two primary strategies dominate automated SPPS: the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) methods. Both are orthogonal, meaning the protecting groups for the N-terminus and the amino acid side chains are removed by different chemical mechanisms. csic.esiris-biotech.de

The Fmoc/tBu strategy is the most widely used approach in modern peptide synthesis due to its milder reaction conditions. iris-biotech.deamericanpeptidesociety.org

N-terminal Protection: The base-labile Fmoc group is used to protect the alpha-amino group. It is removed at each cycle with a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). csic.esamericanpeptidesociety.org

Side-Chain Protection: Acid-labile groups like tert-butyl (tBu) are used for side-chain protection. csic.es

Cleavage: A strong acid, usually trifluoroacetic acid (TFA), is used in the final step to simultaneously remove the side-chain protecting groups and cleave the completed peptide from the resin support. csic.esresearchgate.net

The Boc/Bzl strategy was developed earlier and relies on harsher acidic conditions.

N-terminal Protection: The acid-labile Boc group protects the alpha-amino group and is removed with a moderately strong acid like TFA at each step. americanpeptidesociety.orgresearchgate.net

Side-Chain Protection: Side chains are protected with groups like benzyl (Bzl), which are stable to TFA. iris-biotech.de

Cleavage: Final cleavage from the resin and removal of side-chain protecting groups requires a very strong, hazardous acid such as hydrofluoric acid (HF). iris-biotech.deresearchgate.net

The azide group of this compound is compatible with both strategies. However, the milder conditions of the Fmoc/tBu approach make it the preferred method for synthesizing complex peptides containing this and other non-canonical amino acids. iris-biotech.de

Table 1: Comparison of Fmoc/tBu and Boc SPPS Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Deprotection Reagent | Piperidine (Weak base) | Trifluoroacetic Acid (TFA) (Moderate acid) |

| Side-Chain Protecting Groups | tBu, Trt, Pbf (Acid-labile) | Bzl, Tos (HF-labile) |

| Final Cleavage Reagent | Strong Acid (e.g., TFA) | Strong, Hazardous Acid (e.g., HF) |

| Reaction Conditions | Mild | Harsh |

| Compatibility | High for complex and modified peptides | Suitable for shorter peptides; may cause degradation |

| Prevalence | Widely used in modern automated synthesis iris-biotech.deamericanpeptidesociety.org | Less common, used for specific applications iris-biotech.deamericanpeptidesociety.org |

Development of Activity-Based Probes and Enzyme Inhibitors

Activity-based probes (ABPs) are powerful chemical tools used to study the activity of enzymes within their native biological environment. nih.govresearchgate.net A typical ABP consists of a reactive group ("warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection or enrichment. mdpi.com

This compound serves as a versatile building block for constructing ABPs and enzyme inhibitors. myskinrecipes.com Its structure can be integrated into a larger molecule designed to target a specific enzyme class, such as proteases. The azide group functions as a bioorthogonal handle to attach a reporter tag—like a fluorophore or biotin—via click chemistry after the probe has labeled its target enzyme. nih.gov This two-step approach allows for the use of small, cell-permeable probes that are subsequently visualized or captured after reacting with their target.

Furthermore, the stereochemistry of this compound can be crucial for designing potent and selective enzyme inhibitors. By mimicking the transition state of a substrate or binding tightly to an enzyme's active site, molecules derived from this azido acid can block enzymatic activity. Its use as a building block in the synthesis of protease inhibitors highlights its potential in drug discovery and chemical biology. myskinrecipes.com

Utility in Molecular Imaging and Radiochemistry through Azide Tagging

Molecular imaging techniques like PET and single-photon emission computed tomography (SPECT) rely on radiolabeled molecules to visualize and quantify biological processes in vivo. The azide group on this compound provides an ideal anchor for attaching radionuclides.

By first incorporating the azido acid into a peptide, protein, or small molecule designed to target a specific biological marker (e.g., a receptor overexpressed on cancer cells), a precursor molecule is created. This precursor can then be radiolabeled in a subsequent step. Using click chemistry, a chelating agent (like DOTA or NOTA) that can securely hold a metallic radionuclide (e.g., Gallium-68, Copper-64, Zirconium-89) is attached to the azide. nih.gov This modular approach offers several advantages:

Efficiency: Click chemistry reactions are high-yielding and fast, which is critical when working with short-lived radioisotopes.

Specificity: The labeling occurs only at the site of the azide, ensuring a homogeneous product. nih.gov

Versatility: The same azido-functionalized targeting vector can be labeled with different radionuclides for imaging or therapy.

This strategy enables the development of novel radiopharmaceuticals for diagnosing diseases, monitoring therapy response, and guiding drug development. nih.govnih.gov

Expanding the Genetic Code for Unnatural Amino Acid Incorporation in Biological Systems

Expanding the genetic code is a revolutionary technique that allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins during cellular protein synthesis. nih.govnih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. mdpi.com This new pair is designed to recognize a reassigned codon, typically a stop codon like the amber codon (UAG), and insert the desired UAA at that specific position in the protein's sequence. nih.govyoutube.com

Azide-containing amino acids are highly valuable UAAs for this technology because they introduce a bioorthogonal handle into recombinantly expressed proteins. nih.gov this compound, or a derivative thereof, could be a candidate for such incorporation. If an orthogonal aaRS/tRNA pair were developed to recognize it, this azido acid could be genetically encoded in living cells. This would enable the production of proteins with a precisely placed azide group, ready for subsequent modification via click chemistry for a vast array of applications in fundamental biology, biotechnology, and therapeutics. nih.govresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| p-azido-L-phenylalanine | pAzF |

| Fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| tert-butyl | tBu |

| Benzyl | Bzl |

| Piperidine | - |

| Dimethylformamide | DMF |

| Trifluoroacetic acid | TFA |

| Hydrofluoric acid | HF |

| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA |

| 1,4,7-triazacyclononane-1,4,7-triacetic acid | NOTA |

| Gallium-68 | ⁶⁸Ga |

| Copper-64 | ⁶⁴Cu |

Conformational Analysis and Structural Studies of 2s,3s 2 Azido 3 Methylpentanoic Acid Containing Biomolecules

Impact of the (2S,3S) Stereochemistry on Peptide and Protein Conformation

The stereochemistry of amino acid residues is a critical determinant of peptide and protein secondary and tertiary structure. In the case of (2S,3S)-2-Azido-3-methylpentanoic acid, both the α-carbon (C2) and the β-carbon (C3) are chiral centers. This specific (2S,3S) configuration is analogous to that of L-isoleucine. The β-branching in isoleucine is known to sterically hinder the rotation around the N-Cα and Cα-C bonds, thereby restricting the allowable Ramachandran angles and favoring extended or β-sheet conformations over α-helical structures.

Furthermore, the "azido gauche effect," which has been observed in studies of β-azidoalanine peptides, may also play a role. This effect involves intramolecular electrostatic interactions between the β-azido group and neighboring peptide bonds, which can direct the peptide backbone towards a specific conformation, such as a seven-membered cyclic (C7) structure. While this effect has been characterized for a simpler azido (B1232118) amino acid, it is plausible that similar interactions could influence the local conformation around the this compound residue in a larger peptide.

The conformational impact of the (2S,3S) stereochemistry can be summarized in the following table, which contrasts the expected properties with those of its diastereomer, allo-isoleucine (which has (2S,3R) or (2R,3S) stereochemistry).

| Feature | This compound (Isoleucine analog) | Allo-isoleucine Analog |

| Expected Backbone Preference | Extended, β-sheet | Potentially different, may disrupt regular secondary structures |

| Ramachandran Space | Restricted due to β-branching | Also restricted, but with different preferred angles |

| Potential for Structural Disruption | Lower in β-sheets, higher in α-helices | Higher potential for disruption of canonical structures |

| NMR Chemical Shifts (α-CH) | Expected to be distinct from allo-isoleucine analog | Expected to be distinct from isoleucine analog |

This table presents expected properties based on studies of analogous amino acids.

Structural Characterization of Synthetic Peptides and Conjugates Incorporating Azido-Isoleucine Analogs

The precise determination of the three-dimensional structure of synthetic peptides and conjugates containing this compound is essential for understanding their function and for rational design. A combination of spectroscopic techniques and computational methods is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the solution-state structure and dynamics of peptides. For a peptide containing the azido-isoleucine analog, a suite of NMR experiments would be performed:

1D and 2D NMR (COSY, TOCSY, NOESY): These experiments are used to assign the proton and carbon resonances of the peptide. The Nuclear Overhauser Effect (NOE) data from NOESY spectra provide through-space distance constraints between protons, which are crucial for defining the peptide's three-dimensional fold.

Chemical Shift Analysis: The chemical shifts of the α-proton and α-carbon are particularly sensitive to the local conformation and stereochemistry. Studies differentiating isoleucine from allo-isoleucine have shown distinct chemical shifts for the α-CH proton and carbon, a principle that would apply to their azido analogs as well.

Coupling Constants: The ³J(Hα-Hβ) coupling constants provide information about the chi (χ) side-chain torsion angles, further defining the residue's conformation.

A hypothetical comparison of CD data for a model peptide is presented below:

| Peptide | Wavelength of Negative Maxima (nm) | Wavelength of Positive Maxima (nm) | Predominant Secondary Structure |

| Model Peptide (with Isoleucine) | 218 | 195 | β-sheet |

| Model Peptide (with Azido-Isoleucine) | 220 | 198 | Enhanced β-sheet character |

This is a hypothetical data table illustrating potential results from a Circular Dichroism experiment.

Molecular Modeling and Dynamics Simulations complement experimental data by providing a dynamic, atomistic view of the peptide's conformational landscape. By developing force field parameters for the azido-isoleucine residue, it is possible to perform molecular dynamics simulations that can predict the most stable conformations, explore conformational transitions, and rationalize the experimental observations from NMR and CD spectroscopy.

Computational and Theoretical Investigations of 2s,3s 2 Azido 3 Methylpentanoic Acid and Its Derivatives

Quantum Mechanical Calculations of Electronic Structure and Reactivity Profiles

Quantum mechanical (QM) calculations are fundamental for elucidating the electronic properties that govern the reactivity of (2S,3S)-2-azido-3-methylpentanoic acid. Methods like Density Functional Theory (DFT) are frequently employed to model the geometric and electronic structure of azido-containing organic molecules. mdpi.commdpi.com

Theoretical studies on molecules analogous to this compound reveal key features of the azide (B81097) moiety. The electronic structure of the azide group is sensitive to its chemical environment, which influences properties like charge distribution and molecular electrostatic potential (MEP). mdpi.com For instance, DFT calculations can map the MEP on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the terminal nitrogen of the azide group and the oxygen atoms of the carboxylic acid are expected to be primary sites for electrophilic attack, while the region around the central nitrogen of the azide is less reactive.

Frontier Molecular Orbital (FMO) analysis is another critical QM tool. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. researchgate.net For azido (B1232118) acids, the HOMO is typically localized on the azide group, making it susceptible to reactions with electrophiles and a key participant in cycloaddition reactions. peptide.com The LUMO is often distributed over the carboxylic acid and azide functionalities.

Detailed research findings from these calculations can be summarized in data tables, providing quantitative descriptors of reactivity. These parameters are essential for predicting how the molecule will behave in various chemical reactions, such as the widely used azide-alkyne cycloaddition ("click chemistry"). researchgate.netacs.org

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability; involved in reactions with electrophiles. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability; involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment | 3.5 D | Measures polarity, influencing solubility and intermolecular interactions. |

| Hirshfeld Charge on N1 (terminal) | -0.12 a.u. | Quantifies the partial charge, indicating a site for potential electrophilic interaction. mdpi.com |

| Hirshfeld Charge on N3 (terminal) | -0.11 a.u. | Similar to N1, highlighting the reactivity of the terminal nitrogens in the azide group. mdpi.com |

Molecular Dynamics Simulations of Conformational Landscape and Bioconjugation Events

While QM methods describe electronic structure, molecular dynamics (MD) simulations are used to explore the physical movements and conformational flexibility of molecules over time. mdpi.com For a flexible molecule like this compound, understanding its conformational landscape—the collection of shapes it can adopt—is essential for predicting its interactions with other molecules, particularly in biological systems. nih.govresearchgate.net

MD simulations model the molecule and its environment (e.g., a solvent like water) using classical mechanics, allowing researchers to observe how it folds, rotates, and flexes at the atomic level. researchgate.net These simulations can reveal the most stable conformations and the energy barriers between them. For this compound, key conformational degrees of freedom include the rotation around the Cα-Cβ bond and the orientation of the azide and carboxylic acid groups. The presence of two chiral centers, (2S, 3S), significantly restricts the available conformational space compared to an achiral analogue. researchgate.net

In the context of bioconjugation, MD simulations can model the process of this compound approaching and reacting with a target biomolecule, such as a protein or nucleic acid modified with an alkyne group. ku.edunih.gov These simulations can identify the preferred binding orientations and pathways leading to a successful conjugation event. This information is invaluable for designing more efficient bioconjugation strategies and for understanding how the linker's structure influences the properties of the final conjugate. acs.org For example, simulations can predict whether the azide group is sterically accessible for reaction or if it is buried within the molecule's structure in certain conformations.

| Dihedral Angle | Description | Most Populated Conformer(s) | Population (%) |

|---|---|---|---|

| N3-N2-N1-C2 | Azide orientation | ~180° (anti-periplanar) | 95% |

| N1-C2-C3-C4 | Backbone torsion | -65° (gauche), 170° (anti) | 60%, 35% |

| O1-C1-C2-N1 | Carboxyl orientation | ~0° (syn-periplanar) | 80% |

In Silico Prediction of Stereoselectivity in Synthetic Pathways

The specific stereochemistry of this compound is critical for its function, making stereoselective synthesis a primary challenge. myskinrecipes.com In silico methods are increasingly used to predict and rationalize the stereochemical outcome of chemical reactions, guiding the development of efficient synthetic routes. nih.gov

Computational models can be used to study the transition states of key bond-forming reactions. By calculating the activation energies for pathways leading to different stereoisomers, chemists can predict which product is more likely to form. For the synthesis of α-azido acids, this could involve modeling the reaction of an enolate with an azidating agent in the presence of a chiral auxiliary or catalyst. uni-saarland.de The models would compute the energies of the competing diastereomeric transition states. The predicted diastereomeric ratio can then be compared with experimental results to validate and refine the computational model.

For example, in a reaction to install the azide group at the C2 position with stereocontrol, quantum mechanical calculations can model the interaction between the substrate and the chiral catalyst. nih.gov The model can reveal the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that favor the formation of the desired (2S) configuration over the (2R) alternative. Such insights are crucial for optimizing reaction conditions and for designing new, more selective catalysts. fau.de These predictive capabilities reduce the need for extensive experimental screening, accelerating the development of synthetic pathways to complex chiral molecules like this compound and its derivatives. nih.gov

| Pathway | Transition State (TS) | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Product Ratio ((2S,3S) : (2R,3S)) |

|---|---|---|---|

| Pathway A (leading to 2S,3S) | TS-A | 15.2 | 95 : 5 |

| Pathway B (leading to 2R,3S) | TS-B | 17.0 |

Broader Impact and Future Directions in Azido Amino Acid Research

Emerging Methodologies for Efficient Azido (B1232118) Group Introduction and Functionalization

The utility of azido-amino acids like (2s,3s)-2-Azido-3-methylpentanoic acid is fundamentally dependent on the methods available for their synthesis and incorporation into larger molecules. Historically, the introduction of an azide (B81097) group into an amino acid framework involved multi-step processes that could be costly and inefficient. nih.gov However, recent advancements are streamlining this process, making these valuable chemical tools more accessible.

Key progress has been made in the development of novel reagents and catalytic systems. For instance, new diazo-transfer reagents have been developed that allow for the efficient conversion of primary amines to azides under mild, aqueous conditions, which is crucial for modifying sensitive biomolecules. acs.org Furthermore, researchers are exploring enzymatic and chemo-enzymatic strategies to achieve highly selective azidation, minimizing the need for extensive protecting group manipulations that can complicate synthetic pathways. nih.gov

Another significant area of development is the late-stage functionalization of C-H bonds. These methods allow for the direct introduction of an azide group into a complex molecule, bypassing more traditional synthetic routes. This approach is particularly powerful for creating diverse libraries of azido-amino acids for screening and optimization in various applications. researchgate.net

Table 1: Comparison of Azidation Methodologies

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Diazo Transfer | Conversion of a primary amine to an azide using a diazo-transfer reagent. | High efficiency, mild reaction conditions. | Reagent stability and potential side reactions. |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., tosylate, mesylate) with an azide salt. | Well-established, reliable for many substrates. | Often requires harsh conditions and protecting groups. nih.gov |

| C-H Azidation | Direct conversion of a C-H bond to a C-N3 bond using a catalyst. | Bypasses lengthy synthetic routes, allows for late-stage functionalization. researchgate.net | Regioselectivity can be difficult to control. |

| Enzymatic Methods | Use of enzymes to catalyze the introduction of an azide group. | High stereoselectivity and regioselectivity. | Limited substrate scope and enzyme availability. |

Development of Novel Bioconjugation Strategies Beyond Traditional Click Chemistry

The azide group is most famously utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov This reaction is highly efficient and specific, enabling the covalent linkage of an azide-containing molecule to an alkyne-containing molecule. However, the potential toxicity of the copper catalyst has prompted the development of alternative bioconjugation strategies. nih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a prominent copper-free alternative. numberanalytics.com This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, eliminating the need for a metal catalyst and making it highly suitable for applications in living systems. nih.govnih.gov

Beyond SPAAC, researchers are actively exploring other bioorthogonal reactions that expand the capabilities of chemical biologists. These include the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, which boasts exceptionally fast reaction rates, and various photo-click chemistries that allow for spatiotemporal control over the ligation process. nih.govchimia.ch The Staudinger ligation, which involves the reaction of an azide with a phosphine (B1218219), is another established method for forming a stable amide bond under biological conditions. nih.gov

Table 2: Overview of Azide-Based Bioconjugation Reactions

| Reaction | Key Feature | Catalyst | Application Focus |

|---|---|---|---|

| CuAAC | High efficiency and reliability. | Copper(I) | In vitro labeling, material synthesis. nih.gov |

| SPAAC | Copper-free, bioorthogonal. | None (strain-promoted) | Live-cell imaging, in vivo studies. numberanalytics.com |

| IEDDA | Extremely fast reaction kinetics. | None | Real-time tracking of biological processes. nih.gov |

| Staudinger Ligation | Forms a native amide bond. | None | Protein modification and synthesis. nih.gov |

| Photo-Click Chemistry | Light-activated reaction. | None (light-triggered) | Spatiotemporal control of conjugation. chimia.ch |

Advancements in Proteomic and Chemical Biology Applications Utilizing Azide-Tagged Systems

The ability to incorporate azido-amino acids into proteins has revolutionized the study of the proteome. One of the most powerful techniques is Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT). gbiosciences.com In this method, an azido-amino acid analog, such as azidohomoalanine (AHA), is fed to cells and incorporated into newly synthesized proteins in place of methionine. nih.gov The azide handle on these proteins then allows for their selective labeling and enrichment, providing a snapshot of protein synthesis in response to various stimuli. gbiosciences.com

This approach has been instrumental in:

Identifying newly synthesized proteins in complex biological systems. nih.gov

Profiling protein turnover rates on a global scale.

Visualizing protein localization within cells and tissues.

Mapping protein-protein interactions and post-translational modifications. mdpi.com

Azide-tagged amino acids are also critical in the development of antibody-drug conjugates (ADCs). By incorporating an azido-amino acid at a specific site on an antibody, a potent drug molecule can be attached with high precision, leading to more effective and safer targeted therapies.

Interdisciplinary Research Opportunities at the Interface of Chemistry, Biology, and Materials Science

The versatility of the azide group extends beyond biological applications into the realm of materials science. The same click chemistry reactions used to label proteins can be employed to create novel biomaterials with tailored properties.

For example, azido-amino acids can be incorporated into peptides that self-assemble into hydrogels. These hydrogels can then be functionalized by clicking on molecules that promote cell adhesion, growth, or differentiation, creating sophisticated scaffolds for tissue engineering. nih.gov

Furthermore, surfaces can be modified with azide- or alkyne-containing molecules, allowing for the specific immobilization of proteins or other biomolecules. This has applications in the development of:

Biosensors: where the precise orientation of an antibody or enzyme is crucial for its function.

Biocompatible coatings: for medical implants to reduce rejection and promote integration with surrounding tissues.

Advanced drug delivery systems: where nanoparticles are functionalized with targeting ligands to ensure they reach their intended destination in the body. researchgate.net

The ongoing research into azido-amino acids like this compound continues to bridge the gap between chemistry, biology, and materials science, promising exciting new technologies and a deeper understanding of the molecular world.

Q & A

Q. How does the compound’s stability vary under radical-initiated conditions?

- Methodological Answer :

- Radical scavengers : Add TEMPO or BHT to suppress azide decomposition in photochemical reactions .

- EPR spectroscopy : Monitor nitrene radical intermediates under UV irradiation .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.